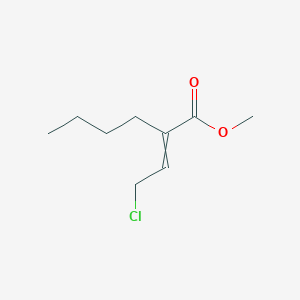
Methyl 2-(2-chloroethylidene)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chloroethylidene)hexanoate: is an organic compound with the molecular formula C₉H₁₅ClO₂ It is an ester derivative of hexanoic acid and is characterized by the presence of a chloroethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(2-chloroethylidene)hexanoate can be synthesized through the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester. The chloroethylidene group can be introduced via a chlorination reaction using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Post-reaction purification steps, including distillation and crystallization, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(2-chloroethylidene)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the ester to produce carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-(2-hydroxyethylidene)hexanoate.
Reduction: 2-(2-hydroxyethyl)hexanoate.
Oxidation: 2-(2-carboxyethylidene)hexanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chloroethylidene)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of methyl 2-(2-chloroethylidene)hexanoate involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl hexanoate: An ester of hexanoic acid without the chloroethylidene group.
Ethyl 2-(2-chloroethylidene)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-bromoethylidene)hexanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: Methyl 2-(2-chloroethylidene)hexanoate is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar esters.
Eigenschaften
CAS-Nummer |
919087-52-8 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
methyl 2-(2-chloroethylidene)hexanoate |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-8(6-7-10)9(11)12-2/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
OEEPBRZJFIOPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


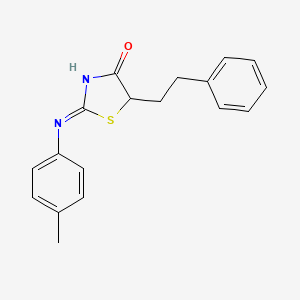
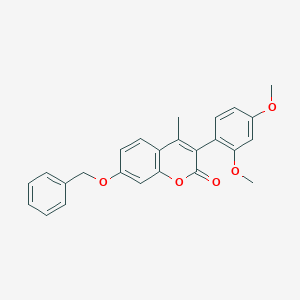
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
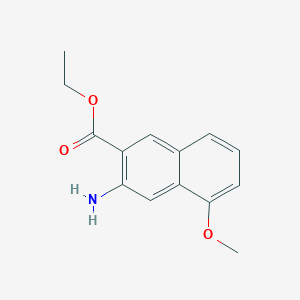


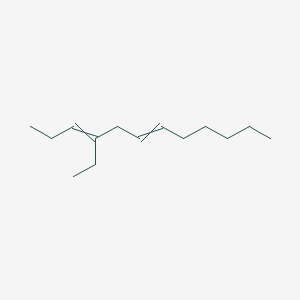
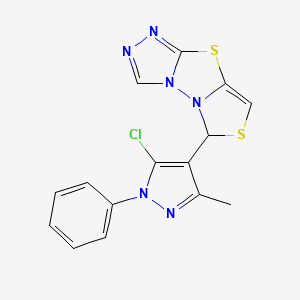

![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
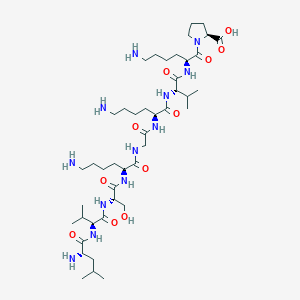
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)

